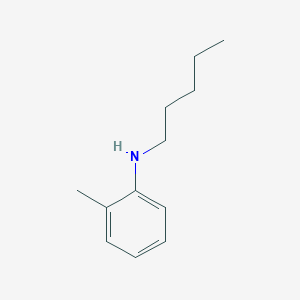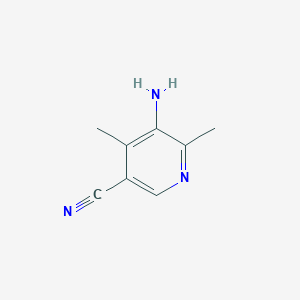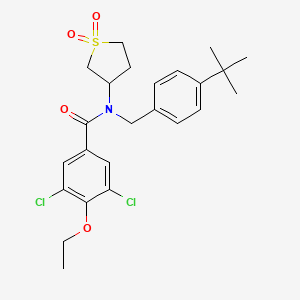![molecular formula C9H11N5 B15096997 N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-tolyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of aryl diazonium salts and hydrazones as nitrogen sources, followed by cyclization .
Industrial Production Methods
Industrial production of triazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. Copper-catalyzed cross-coupling reactions are frequently used due to their efficiency and cost-effectiveness . These methods allow for large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different derivatives.
Substitution: The triazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Wissenschaftliche Forschungsanwendungen
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA and interfering with its replication . This action is particularly useful in cancer treatment, where the compound can prevent the proliferation of cancer cells. The triazole ring’s ability to form non-covalent interactions with enzymes and receptors is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: A different isomer of triazole with distinct chemical properties and applications.
1,3,5-Triazine: A related compound with a broader range of applications in medicinal chemistry and materials science.
Uniqueness
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is unique due to the presence of the tolyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific biological activities .
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
3-N-(2-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H11N5/c1-6-4-2-3-5-7(6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
InChI-Schlüssel |
FTRDKGKGWGEUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


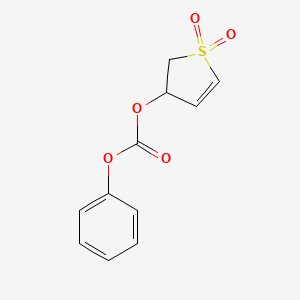

![N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B15096926.png)
![N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15096940.png)
![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
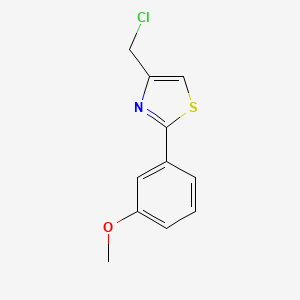
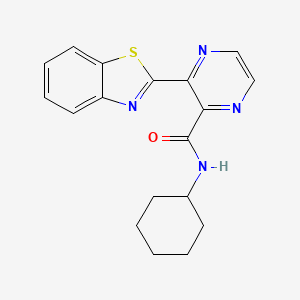
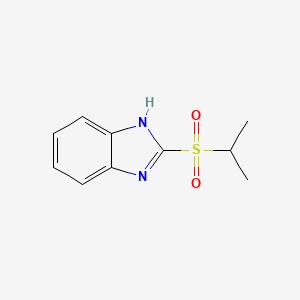

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)
